3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one
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Overview
Description
3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one is a heterocyclic compound that features a unique fusion of furan, pyrazole, and pyran rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with a suitable pyrazole derivative under acidic or basic conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the pyrano[4,3-c]pyrazole core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazoles and related compounds.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole: Shares the furan and pyrazole rings but lacks the pyrano[4,3-c] core.
2-Phenyl-3-(1H-pyrazol-4-yl)quinoline: Contains a pyrazole ring but has a quinoline core instead of the pyrano[4,3-c] structure.
Uniqueness
The unique fusion of furan, pyrazole, and pyran rings in 3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one provides it with distinct chemical and biological properties that are not observed in the similar compounds listed above. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development.
Properties
CAS No. |
64489-99-2 |
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Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C17H12N2O3/c1-11-10-13-15(17(20)22-11)16(14-8-5-9-21-14)18-19(13)12-6-3-2-4-7-12/h2-10H,1H3 |
InChI Key |
QVWLBMJALVOEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CO4)C(=O)O1 |
Origin of Product |
United States |
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